molecular formula C10H8BrN3O4 B8308719 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline

2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline

Cat. No.: B8308719
M. Wt: 314.09 g/mol
InChI Key: IUPDCCXODXWGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit in both chemistry and biochemistry .

Chemical Reactions Analysis

2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the quinoxaline derivative .

Comparison with Similar Compounds

2,3-Dimethoxy-5-bromo-7-nitro-quinoxaline can be compared with other quinoxaline derivatives such as:

    Olaquindox: Used as an antibiotic in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: Known for its antimicrobial properties.

    Levomycin: Used as an antibiotic.

    Carbadox: Another veterinary antibiotic.

What sets this compound apart is its unique combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrN3O4

Molecular Weight

314.09 g/mol

IUPAC Name

5-bromo-2,3-dimethoxy-7-nitroquinoxaline

InChI

InChI=1S/C10H8BrN3O4/c1-17-9-10(18-2)13-8-6(11)3-5(14(15)16)4-7(8)12-9/h3-4H,1-2H3

InChI Key

IUPDCCXODXWGAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.